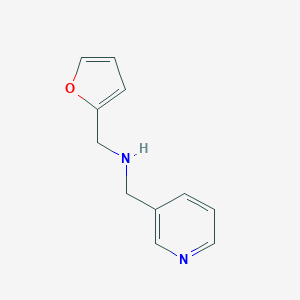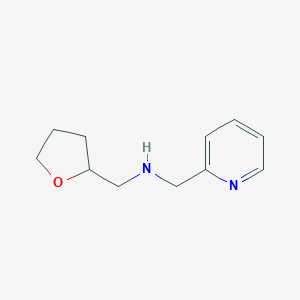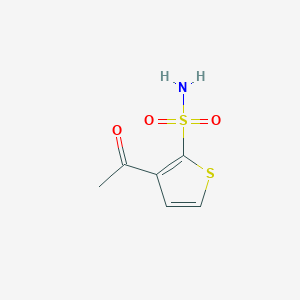
3-Acetylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylthiophene-2-sulfonamide, also known as ATS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATS is a heterocyclic compound that contains a thiophene ring, an acetyl group, and a sulfonamide group. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. ATS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 3-Acetylthiophene-2-sulfonamide is not fully understood. However, it is believed that 3-Acetylthiophene-2-sulfonamide exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.
Efectos Bioquímicos Y Fisiológicos
3-Acetylthiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in the regulation of cell cycle and apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Acetylthiophene-2-sulfonamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have low toxicity towards normal cells, making it a safe option for the treatment of cancer. However, one of the main limitations of 3-Acetylthiophene-2-sulfonamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-Acetylthiophene-2-sulfonamide. One direction is the development of more efficient and selective synthesis methods for 3-Acetylthiophene-2-sulfonamide. Another direction is the investigation of the mechanism of action of 3-Acetylthiophene-2-sulfonamide, which can provide insights into its potential applications in various fields. Additionally, the development of novel drug delivery systems for 3-Acetylthiophene-2-sulfonamide can improve its bioavailability and efficacy. Finally, the investigation of the potential applications of 3-Acetylthiophene-2-sulfonamide in material science can lead to the development of new materials with unique properties.
Aplicaciones Científicas De Investigación
3-Acetylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that 3-Acetylthiophene-2-sulfonamide exhibits potent antitumor activity against various cancer cell lines. It has also been shown to possess antibacterial and antifungal properties. 3-Acetylthiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Propiedades
Número CAS |
138890-88-7 |
|---|---|
Nombre del producto |
3-Acetylthiophene-2-sulfonamide |
Fórmula molecular |
C6H7NO3S2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-acetylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) |
Clave InChI |
NJFKNKDJFNPJGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
SMILES canónico |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Sinónimos |
3-Acetyl-2-thiophenesulfonamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

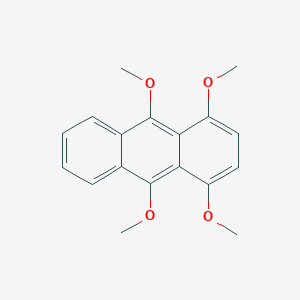

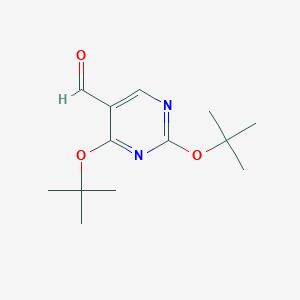
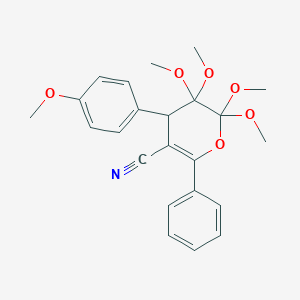

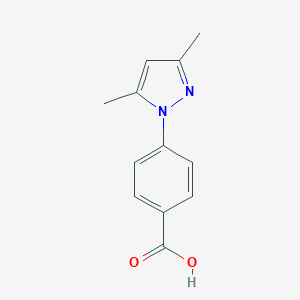
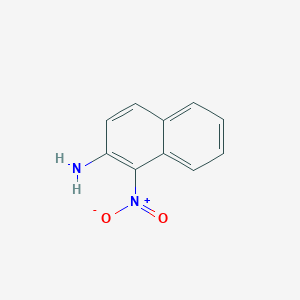


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

